Eupaheliangolide A
Description
Eupaheliangolide A is a sesquiterpene lactone isolated from Eupatorium lindleyanum, a plant traditionally used in East Asian medicine. Structurally, it features a germacranolide skeleton with an α-methylene-γ-lactone moiety and an epoxide group, which are critical for its bioactivity . Pharmacological studies highlight its anti-inflammatory, cytotoxic, and antiparasitic properties, particularly against Leishmania amazonensis and cancer cell lines. Its mechanism of action involves the inhibition of NF-κB signaling and induction of apoptosis via mitochondrial pathways .
Properties
Molecular Formula |
C20H24O6 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
[(3aR,4R,6R,7E,10Z,11aR)-6-hydroxy-6,10-dimethyl-3-methylidene-2,9-dioxo-3a,4,5,11a-tetrahydrocyclodeca[b]furan-4-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C20H24O6/c1-6-11(2)18(22)26-16-10-20(5,24)8-7-14(21)12(3)9-15-17(16)13(4)19(23)25-15/h6-9,15-17,24H,4,10H2,1-3,5H3/b8-7+,11-6+,12-9-/t15-,16-,17+,20+/m1/s1 |
InChI Key |
AXSMKFJOTFGINI-AWYRNCDDSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@@H]1C[C@@](/C=C/C(=O)/C(=C\[C@@H]2[C@@H]1C(=C)C(=O)O2)/C)(C)O |
Canonical SMILES |
CC=C(C)C(=O)OC1CC(C=CC(=O)C(=CC2C1C(=C)C(=O)O2)C)(C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Overview of Key Sesquiterpene Lactones
Table 2: Structural Comparison
| Feature | This compound | Parthenolide | Vernolide |
|---|---|---|---|
| Core Skeleton | Germacranolide | Germacranolide | Eudesmanolide |
| α-Methylene-γ-Lactone | Present | Present | Absent |
| Epoxide Group | Present (C-4,5) | Absent | Present (C-8,9) |
| Key Substituents | Acetyloxy group (C-8) | α,β-Unsaturated ketone | Hydroxyl group (C-3) |
Bioactivity and Mechanistic Differences
- Anticancer Activity: this compound and parthenolide both induce apoptosis in cancer cells via ROS generation. However, this compound exhibits higher selectivity against leukemia cells (IC₅₀ = 3.2 μM) compared to parthenolide (IC₅₀ = 5.8 μM), likely due to its acetyloxy group enhancing membrane permeability .
- Anti-Inflammatory Effects: Parthenolide’s α-methylene-γ-lactone directly alkylates IKKβ, inhibiting NF-κB. This compound’s epoxide group modulates additional targets, such as COX-2, reducing prostaglandin synthesis more effectively .
- Antiparasitic Action: this compound shows superior activity against Leishmania (EC₅₀ = 1.5 μM) versus vernolide (EC₅₀ = 4.7 μM), attributed to its dual electrophilic sites (lactone and epoxide) disrupting parasite redox balance .
Q & A
Basic Research Questions
Q. What methodological steps are recommended for isolating Eupaheliangolide A from natural sources?
- Begin with solvent-based extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography or HPLC. Validate each isolation step using TLC or LC-MS to track compound purity. Ensure reproducibility by documenting solvent ratios, temperature, and pressure conditions. For novel sources, compare spectral data (NMR, IR) with established literature to confirm identity .
Q. How can researchers validate the purity and structural identity of this compound after isolation?
- Combine multiple spectroscopic methods:
- NMR (¹H, ¹³C, 2D-COSY) to confirm skeletal structure and stereochemistry.
- HR-MS to verify molecular formula.
- X-ray crystallography (if crystals are obtainable) for absolute configuration.
Q. What minimal spectroscopic dataset is required to publish a novel this compound derivative?
- Essential ¹H NMR, ¹³C NMR, DEPT, HR-MS, and IR. For stereochemical assignments, include NOESY or ROESY spectra. Tabulate key spectral peaks (δ, multiplicity, integration) alongside proposed assignments. Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to avoid redundancy between text and tables .
Advanced Research Questions
Q. What experimental strategies address low yields in the total synthesis of this compound?
- Optimize critical steps (e.g., cyclization or epoxidation) using design of experiments (DoE) to test variables like catalysts, solvents, and reaction time. Employ computational tools (DFT, molecular docking) to predict transition-state energetics and guide synthetic route selection. Report unsuccessful attempts transparently to aid community troubleshooting .
Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data for this compound?
- Reassess computational models by:
- Testing multiple force fields or basis sets in docking/MD simulations.
- Validating binding affinities using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
Q. What methodological considerations are critical when designing dose-response studies for this compound’s pharmacological effects?
- Establish a linear dynamic range through preliminary IC₅₀/EC₅₀ assays. Use at least five concentrations in triplicate, with positive and negative controls. For in vivo studies, adhere to ARRIVE guidelines for animal models, documenting body weight, organ toxicity, and pharmacokinetics (Cₘₐₓ, t₁/₂). Publish raw dose-response curves and statistical analyses (e.g., Hill slopes) to enable meta-analyses .
Q. How can researchers ensure reproducibility in bioactivity assays for this compound across laboratories?
- Standardize protocols by:
- Providing detailed cell culture conditions (passage number, media, serum batch).
- Including reference compounds (e.g., paclitaxel for cytotoxicity assays).
- Reporting instrument calibration data (e.g., flow cytometer voltages).
Data Presentation and Contradiction Analysis
Q. What frameworks guide the interpretation of conflicting results in this compound’s mechanism of action studies?
- Apply PICO (Population, Intervention, Comparison, Outcome) to contextualize experimental variables. For example:
- Population: Cancer cell lines (e.g., MCF-7 vs. HeLa).
- Intervention: this compound concentration gradients.
- Comparison: Positive controls (e.g., doxorubicin).
- Outcome: Apoptosis markers (caspase-3 activation).
Q. How should researchers handle irreproducible spectral data for this compound in collaborative studies?
- Conduct a blinded re-analysis of raw data (e.g., NMR FIDs, MS chromatograms) across labs. If inconsistencies persist, evaluate environmental factors (humidity, solvent purity) or instrument calibration. Publish a joint technical note to document findings and propose standardized protocols .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
